5-Fluoro-2-iodo-4-methoxybenzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-iodo-4-methoxybenzylamine is an organic compound with the molecular formula C8H9FINO It is a derivative of benzylamine, where the benzene ring is substituted with fluorine, iodine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-iodo-4-methoxybenzylamine typically involves multiple steps, starting from commercially available precursors. One common method involves the iodination of 5-fluoro-4-methoxybenzylamine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure selective iodination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-iodo-4-methoxybenzylamine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or halides. Conditions often involve the use of polar solvents and catalysts.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylamines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Fluoro-2-iodo-4-methoxybenzylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, often involves this compound.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-iodo-4-methoxybenzylamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of fluorine, iodine, and methoxy groups can affect its binding affinity and selectivity, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-iodo-4-methoxybenzonitrile: Similar in structure but with a nitrile group instead of an amine.
5-Fluoro-2-methoxybenzonitrile: Lacks the iodine substitution but has a similar core structure.
Uniqueness
5-Fluoro-2-iodo-4-methoxybenzylamine is unique due to the combination of fluorine, iodine, and methoxy groups on the benzene ring. This combination imparts distinct chemical properties, such as reactivity and binding characteristics, making it valuable for specific research applications.
Properties
Molecular Formula |
C8H9FINO |
---|---|
Molecular Weight |
281.07 g/mol |
IUPAC Name |
(5-fluoro-2-iodo-4-methoxyphenyl)methanamine |
InChI |
InChI=1S/C8H9FINO/c1-12-8-3-7(10)5(4-11)2-6(8)9/h2-3H,4,11H2,1H3 |
InChI Key |
JTQZEEHFEIMKJG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)I)CN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.